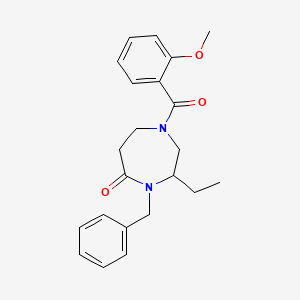

![molecular formula C20H17NO2 B5501016 1-[(2-萘氧基)乙酰基]吲哚](/img/structure/B5501016.png)

1-[(2-萘氧基)乙酰基]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related indoline derivatives often involves innovative methodologies that can be applicable to 1-[(2-naphthyloxy)acetyl]indoline. For example, the synthesis of 1,3,3-trimethylspiro[indoline-2,3′-naphtho[2,1-b][1,4]oxazin]-6′-amine, a photochromic spirooxazine, is achieved through a one-pot transamination, oxime formation, N–O bond cleavage, and spirooxazine formation process (York & Evans, 2010). This illustrates the complexity and creativity involved in synthesizing indoline-based compounds.

Molecular Structure Analysis

Molecular structure analysis of indoline derivatives reveals their capacity for inter- and intramolecular hydrogen bonding, which significantly impacts their physical and chemical behaviors. For instance, the structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone demonstrates complex hydrogen bonding patterns that contribute to its molecular stability and reactivity (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

Indoline derivatives exhibit a variety of chemical reactions, including sulfenylation under molecular oxygen to produce sulfanylindoles and 1-sulfanyl-2-naphthols (Maeda et al., 2004). These reactions highlight the compounds' versatility and reactivity, which are essential for their applications in synthesis and functional material development.

Physical Properties Analysis

The physical properties of indoline derivatives, such as fluorescence and photochromic behavior, are of particular interest. Compounds like 1-phenylnaphth[1,2,3-cd]indol-6(2H)-one and its derivatives exhibit high fluorescence quantum yields, making them potential candidates for laser dyes and other photophysical applications (Arai et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-[(2-naphthyloxy)acetyl]indoline, such as its electrochemical behavior and reaction mechanisms, can be inferred from related compounds. For example, the electrocatalytic annulation reactions of o-arylalkynylanilines, leading to the synthesis of diverse indoles, highlight the chemical versatility and potential applications of indoline derivatives in synthetic chemistry (Zhang et al., 2021).

科学研究应用

癌症研究

吲哚胺 2,3-双加氧酶 (IDO) 作为抗癌靶点: IDO 被认为是癌症治疗的关键治疗靶点。基于萘醌的 IDO 抑制剂(与 1-[(2-萘氧基)乙酰基]吲哚的结构背景相关)已在小鼠模型中显示出有效的抗肿瘤活性。这项研究强调了开发高效能小分子抑制剂对于癌症治疗中的临床转化至关重要的意义 (Sanjeev Kumar 等人,2008 年).

酶研究

乙酰胆碱酯酶结合位点: 对乙酰胆碱酯酶的研究已发现吲哚苯基和其他酯类的单独结合位点,表明该酶与各种化合物之间存在复杂的相互作用。这项研究有助于理解酶如何与底物和抑制剂相互作用,这可能与 1-[(2-萘氧基)乙酰基]吲哚和类似分子的药效学相关 (Y. Chiu & R. O'brien,1971 年).

植物生长调节

生长素诱导的生根过程: 生长素(如吲哚乙酸)在不定根形成过程中的作用已得到探讨。一项研究表明,血红素加氧酶/一氧化碳系统参与生长素诱导的黄瓜生根,表明生长素激活了一个复杂的信号级联。这一研究领域可能为萘乙酰衍生物在农业和园艺中的应用提供见解 (魏宣等人,2008 年).

分析化学

苹果中萘衍生物的检测: 一项研究重点关注使用超高效液相色谱-串联质谱法测定苹果样品中的萘乙酸和相关化合物。这证明了分析方法在监测植物生长调节剂及其在农产品中的残留方面的重要性 (X. Esparza 等人,2013 年).

生物化学合成

吲哚的合成和功能化: 钯催化的反应已被用于吲哚的合成和功能化,突出了吲哚衍生物的合成多功能性。这项研究可以为合成 1-[(2-萘氧基)乙酰基]吲哚等复杂分子奠定基础,用于各种科学应用 (S. Cacchi & G. Fabrizi,2005 年).

安全和危害

According to the safety data sheet, indoline is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

属性

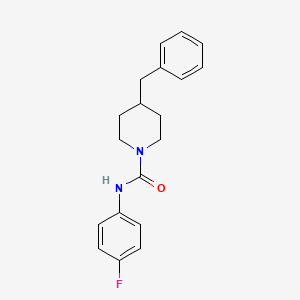

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-naphthalen-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(21-12-11-16-6-3-4-8-19(16)21)14-23-18-10-9-15-5-1-2-7-17(15)13-18/h1-10,13H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJYMBGNXAJNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(2,3-dihydro-1-indolyl)-2-(2-naphthyloxy)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

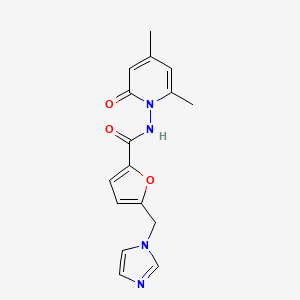

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

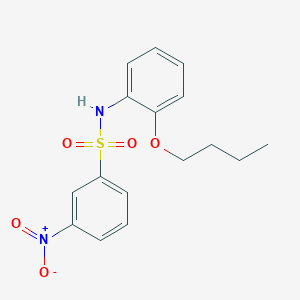

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

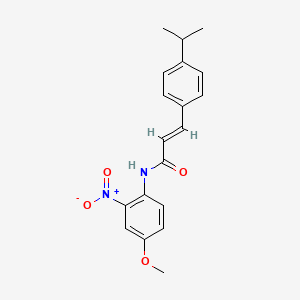

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)